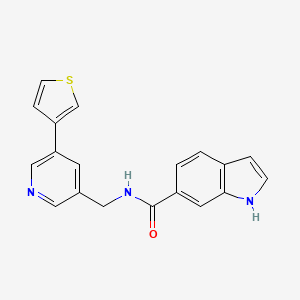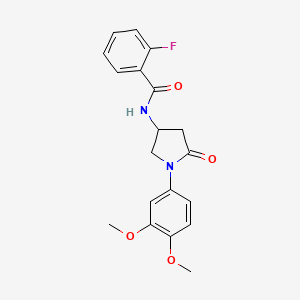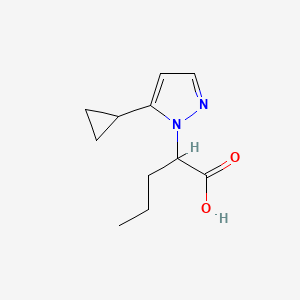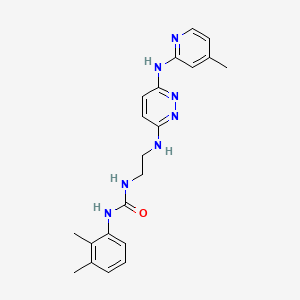
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, an indole ring, and a carboxamide group . It is a derivative of indole, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group . These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group, could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antioxidant and Anti-Inflammatory Properties
The synthesis of this compound involves the formation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which serves as a starting point for novel derivatives. These derivatives have demonstrated potent anti-inflammatory activities both in vitro and in vivo. Additionally, they exhibit promising antioxidant properties, including α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition .
Bioactive Molecule Development
The thiophene moiety present in this compound is a common feature in bioactive molecules. Researchers have explored its diverse biological activities, such as anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. Thiophene is also considered an isostere for benzene, leading to modifications in drug half-life and pharmacological profiles .
Chalcone Derivatives
Chalcones, characterized by their easy synthesis via Claisen-Schmidt condensation, are composed of two aromatic rings connected by an α, β-unsaturated carbonyl system. The compound we’re discussing can serve as a precursor for chalcone derivatives. These compounds have shown antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Pyrimidine Derivatives
The synthesis pathway involves the preparation of pyrimidine-2-thiol derivatives. Pyrimidines are essential components in nucleic acids and play crucial roles in cellular processes. Investigating the biological activities of these derivatives could yield valuable insights for drug development .
Cytotoxic Activity
Pyridine derivatives with different heterocyclic nuclei have demonstrated potent pharmacological properties, including cytotoxic effects. Researchers may explore the cytotoxic potential of this compound and its derivatives for cancer therapy .
Crystal Structure and Computational Studies
Understanding the crystal structure of N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide through X-ray crystallography can provide valuable information about its three-dimensional arrangement. Additionally, density functional theory (DFT) studies can predict its electronic properties and reactivity .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Vascular endothelial growth factor receptor 2 (KDR) . KDR plays an essential role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis . It promotes proliferation, survival, migration, and differentiation of endothelial cells .
Mode of Action
The activation of KDR leads to several signaling cascades, including the activation of PLCG1, MAPK1/ERK2, MAPK3/ERK1, the MAP kinase signaling pathway, and the AKT1 signaling pathway . These activations result in the reorganization of the actin cytoskeleton and promote the proliferation, survival, migration, and differentiation of endothelial cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with angiogenesis and vascular development. The activation of KDR by the compound leads to the production of cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C . This results in the activation of several downstream effects, including the reorganization of the actin cytoskeleton and the promotion of endothelial cell proliferation, survival, migration, and differentiation .
Result of Action
The activation of KDR by the compound leads to several cellular effects. It promotes the proliferation, survival, migration, and differentiation of endothelial cells . This can lead to the regulation of angiogenesis, vascular development, and vascular permeability . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(15-2-1-14-3-5-21-18(14)8-15)22-10-13-7-17(11-20-9-13)16-4-6-24-12-16/h1-9,11-12,21H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFIXCLZLNZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2822152.png)

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)
![2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)


![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)
![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)
![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)
